molecular formula C12H13FN4OS B5733398 2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide

Cat. No.: B5733398
M. Wt: 280.32 g/mol
InChI Key: LUBCSLOWYZTKIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through a thiolation reaction, often using thiourea or a similar reagent.

    N-Methylation: The final step involves the methylation of the acetamide group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes involved in cell wall synthesis in microbes, leading to antimicrobial effects. Additionally, the compound may interfere with DNA replication and repair mechanisms, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-(2-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
  • 2-(5-amino-4-chloro-2-fluorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

Uniqueness

Compared to similar compounds, 2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-fluorophenyl group enhances its antimicrobial and anticancer properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4OS/c1-14-10(18)7-19-12-16-15-11(17(12)2)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBCSLOWYZTKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(N1C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.